molecular formula C20H16BrFN2O3S B3730312 N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]-4-methylbenzamide

N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]-4-methylbenzamide

Cat. No.: B3730312
M. Wt: 463.3 g/mol
InChI Key: SFRGUCOBZXSENB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]-4-methylbenzamide is a complex organic compound that features a bromophenyl group, a fluorophenyl group, and a sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]-4-methylbenzamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Benzamide Core: Starting with 4-methylbenzoic acid, it can be converted to 4-methylbenzoyl chloride using thionyl chloride (SOCl2).

    Introduction of the Bromophenyl Group: The 4-methylbenzoyl chloride can then react with 4-bromoaniline in the presence of a base such as triethylamine to form N-(4-bromophenyl)-4-methylbenzamide.

    Sulfamoylation: The final step involves the introduction of the sulfamoyl group. This can be achieved by reacting N-(4-bromophenyl)-4-methylbenzamide with 3-fluorobenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Biological Studies: Used in research to study its effects on biological systems.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Chemical Engineering: Used in the design of new chemical processes and products.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]-4-methylbenzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group may play a role in binding to these targets, while the bromophenyl and fluorophenyl groups could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-[(3-fluorophenyl)sulfamoyl]-4-methylbenzamide
  • N-(4-bromophenyl)-3-[(3-chlorophenyl)sulfamoyl]-4-methylbenzamide
  • N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]-4-ethylbenzamide

Uniqueness

N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]-4-methylbenzamide is unique due to the specific combination of bromophenyl, fluorophenyl, and sulfamoyl groups attached to the benzamide core. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-3-[(3-fluorophenyl)sulfamoyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O3S/c1-13-5-6-14(20(25)23-17-9-7-15(21)8-10-17)11-19(13)28(26,27)24-18-4-2-3-16(22)12-18/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRGUCOBZXSENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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